molecular formula C25H21ClN2O4S B2792356 N-(3-chloro-4-methylphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide CAS No. 902585-09-5

N-(3-chloro-4-methylphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

Cat. No. B2792356
CAS RN: 902585-09-5
M. Wt: 480.96
InChI Key: ZIFLVINVMJXRHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in medicinal chemistry. This compound is commonly referred to as CMOTQA and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of CMOTQA is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. CMOTQA has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is activated when cells are damaged or no longer needed. The induction of apoptosis in cancer cells is a desirable outcome for anticancer drugs as it can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
CMOTQA has been shown to have low toxicity towards normal cells, making it a potential candidate for the development of new anticancer drugs. It has also been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases such as arthritis and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMOTQA in lab experiments is its low toxicity towards normal cells. This makes it a safer compound to work with compared to other anticancer drugs that have high toxicity towards normal cells. However, one limitation of using CMOTQA in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research on CMOTQA. One area of research could be to investigate the potential of CMOTQA as a treatment for drug-resistant cancer cells. Another area of research could be to investigate the potential of CMOTQA in combination with other anticancer drugs to enhance their effectiveness. Additionally, further research could be done to investigate the anti-inflammatory and antioxidant properties of CMOTQA and its potential applications in the treatment of other diseases.

Synthesis Methods

There are several methods for synthesizing CMOTQA, but the most common one is the reaction between 3-chloro-4-methylphenylamine and 4-oxo-3-tosylquinoline-1(4H)-acetic acid. The reaction is carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and a catalyst such as N-hydroxybenzotriazole (HOBt). The final product is obtained by purification using column chromatography.

Scientific Research Applications

CMOTQA has been studied extensively for its potential applications in medicinal chemistry. It has been found to have antiproliferative activity against several cancer cell lines, including breast, colon, and lung cancer cells. CMOTQA has also been shown to inhibit the growth of drug-resistant cancer cells, making it a potential candidate for the development of new anticancer drugs.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4S/c1-16-7-11-19(12-8-16)33(31,32)23-14-28(22-6-4-3-5-20(22)25(23)30)15-24(29)27-18-10-9-17(2)21(26)13-18/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFLVINVMJXRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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